molecular formula C24H19N3Na2O6S B14880388 disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate

disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate

Cat. No.: B14880388
M. Wt: 523.5 g/mol
InChI Key: QVGFZBFQENAXQR-UHFFFAOYSA-L
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Description

Disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound with modified functional groups .

Scientific Research Applications

Disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C24H19N3Na2O6S

Molecular Weight

523.5 g/mol

IUPAC Name

disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate

InChI

InChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28);;/q;2*+1/p-2

InChI Key

QVGFZBFQENAXQR-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=CC(=C1)CN=C(C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)[O-])C(=O)N2)[O-].[Na+].[Na+]

Origin of Product

United States

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